molecular formula C19H24BrNO2 B3060081 N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide CAS No. 1609409-02-0

N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide

Cat. No.: B3060081
CAS No.: 1609409-02-0
M. Wt: 378.3
InChI Key: YQVRRZJWAUSZIZ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, attached to a tetrahydronaphthalenamine backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a condensation reaction with a suitable amine to form the benzyl intermediate.

    Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the tetrahydronaphthalenamine structure.

    Hydrobromide Salt Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The benzyl and naphthalenamine moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated amine derivatives.

Scientific Research Applications

N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and the biological context. For example, it may inhibit protein tyrosine phosphatases (PTPs) or modulate oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Tetrahydronaphthalenamine Derivatives: Compounds with similar naphthalenamine backbones but different substituents.

    Methoxybenzyl Derivatives: Compounds with methoxybenzyl groups but different core structures.

Uniqueness

N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is unique due to its specific combination of a methoxybenzyl group and a tetrahydronaphthalenamine backbone, which imparts distinct chemical and biological properties. Its hydrobromide salt form further enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.BrH/c1-21-18-11-10-14(12-19(18)22-2)13-20-17-9-5-7-15-6-3-4-8-16(15)17;/h3-4,6,8,10-12,17,20H,5,7,9,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVRRZJWAUSZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCC3=CC=CC=C23)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-02-0
Record name 1-Naphthalenamine, N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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